molecular formula C6H10F3NO2 B1531525 (3S,4R)-4-[(2,2,2-trifluoroethyl)amino]oxolan-3-ol CAS No. 1932538-23-2

(3S,4R)-4-[(2,2,2-trifluoroethyl)amino]oxolan-3-ol

Cat. No.: B1531525
CAS No.: 1932538-23-2
M. Wt: 185.14 g/mol
InChI Key: OSNNLDCMLKTVOJ-RFZPGFLSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the oxolane ring, possibly through a cyclization reaction, followed by the introduction of the amino and trifluoroethyl groups. The trifluoroethyl group could potentially be introduced using a trifluoroethylating agent .

Scientific Research Applications

Peptide Synthesis Applications

The use of fluorinated reagents, such as 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, has been proposed for the protection of the N-H terminal of amino acids in peptide synthesis. This approach allows for the synthesis of N-protected amino acids, with the protecting group being removable by acidic hydrolysis, facilitating the formation of peptide bonds without racemization (Gorbunova et al., 1991).

Nucleoside Analog Synthesis

The synthesis of nucleoside analogs, such as 2',3'-dideoxy-6',6'-difluoro-3'-thionucleoside, an analogue of 3Tc with high biological activities against HIV and HBV, from gem-difluorohomoallyl alcohol demonstrates the utility of fluorinated compounds in the development of therapeutically relevant molecules (Wu et al., 2004).

Trifluoromethylthiolation Reagents

The development of shelf-stable electrophilic reagents for trifluoromethylthiolation illustrates the importance of introducing trifluoromethylthio groups (CF3S-) into organic compounds. These groups are recognized for their high lipophilicity and strong electron-withdrawing properties, which can improve cell-membrane permeability and enhance chemical and metabolic stability of drug molecules (Shao et al., 2015).

Oxidative Trifluoromethylation and Trifluoromethylthiolation

The use of (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source in oxidative trifluoromethylation and trifluoromethylthiolation reactions showcases the methodologies for introducing CF3 and SCF3 moieties into various organic molecules. These methodologies are essential due to the significance of CF3 and SCF3 groups in pharmaceuticals and agrochemicals (Chu & Qing, 2014).

Bioisosteres of Carboxylic Acid

Research into oxetan-3-ol, thietan-3-ol, and their derivatives as potential isosteric replacements of the carboxylic acid moiety indicates the exploration of novel structural units to mimic traditional functional groups in drug design, offering insights into the modification of molecular structures for enhanced therapeutic properties (Lassalas et al., 2017).

Properties

IUPAC Name

(3S,4R)-4-(2,2,2-trifluoroethylamino)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO2/c7-6(8,9)3-10-4-1-12-2-5(4)11/h4-5,10-11H,1-3H2/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSNNLDCMLKTVOJ-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)O)NCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CO1)O)NCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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